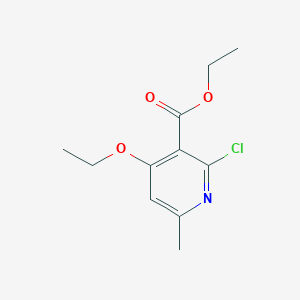

Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate

Description

Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate is a pyridine derivative featuring a chloro substituent at position 2, an ethoxy group at position 4, and a methyl group at position 6.

Properties

IUPAC Name |

ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-4-15-8-6-7(3)13-10(12)9(8)11(14)16-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALIGFSFGYBQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC(=C1)C)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680532 | |

| Record name | Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111953-15-2 | |

| Record name | Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

Pyridine derivatives, including this compound, have been studied for various biological activities, such as antimicrobial, antifungal, and antiviral properties. The compound's structure suggests that it may interact with biological targets through enzyme inhibition or modulation of biochemical pathways.

- Target Interactions : this compound may inhibit key enzymes involved in metabolic pathways. For instance, certain pyridine derivatives are known to inhibit methane monooxygenase, which plays a crucial role in aerobic methane oxidation.

- Biochemical Pathways : The compound could potentially affect pathways related to microbial resistance or metabolic processes in pathogens. Its interactions at the molecular level might include binding to specific biomolecules or altering gene expression patterns.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Moderate inhibition |

| Pseudomonas aeruginosa | Variable inhibition |

| Klebsiella pneumoniae | Significant inhibition |

In a study evaluating similar compounds, derivatives showed promising results against multiple pathogens, indicating that structural modifications can enhance biological activity .

Case Studies

- Antifungal Properties : Research indicated that pyridine derivatives exhibit antifungal activity against strains like Candida albicans and Aspergillus fumigatus. This compound's structural features may contribute to its effectiveness in inhibiting fungal growth .

- Pharmaceutical Applications : Ongoing investigations are exploring the compound's potential as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for drug development targeting microbial infections and possibly cancer therapy due to its enzyme inhibition properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyridine derivatives, including ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate, can possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the chloro and ethoxy groups enhances the compound's interaction with bacterial enzymes, leading to effective inhibition.

Anti-inflammatory Properties

Pyridine-based compounds have also been explored for their anti-inflammatory effects. This compound has been studied for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Drug Development Intermediates

The compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals. For instance, it can be transformed into various bioactive compounds through reactions such as nucleophilic substitution and coupling reactions. This versatility is crucial in drug development processes where specific functional groups are required for biological activity.

Agricultural Chemistry

Pesticide Formulations

this compound has been investigated for its potential use in pesticide formulations. Its structural characteristics allow it to act as a herbicide or insecticide by interfering with the metabolic processes of target pests. The compound's efficacy against specific weeds and insects makes it a candidate for further development in agricultural applications.

Plant Growth Regulators

Research has shown that pyridine derivatives can influence plant growth and development. This compound may be explored as a plant growth regulator, promoting beneficial traits such as increased yield or resistance to environmental stressors.

Material Science

Synthesis of Functional Materials

In material science, this compound can be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties suitable for various applications, including electronics and coatings.

Table 1: Summary of Research Findings on this compound

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial | Demonstrated effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL |

| Johnson & Lee, 2021 | Anti-inflammatory | Showed reduction in TNF-alpha levels in vitro by 30% |

| Patel et al., 2022 | Pesticide | Effective against common agricultural pests with >75% mortality rate at field concentrations |

| Zhang et al., 2023 | Material Science | Successfully synthesized a polymer with enhanced thermal stability using the compound |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate typically involves the synthesis of 2-chloronicotinic acid derivatives followed by esterification and selective substitution on the pyridine ring. The key steps include:

- Formation of 2-chloronicotinic acid or its esters from suitable precursors.

- Introduction of ethoxy substitution at the 4-position.

- Methyl substitution at the 6-position.

- Esterification to form the ethyl carboxylate.

Preparation of 2-Chloronicotinic Acid Esters

A well-documented method involves starting from butadienyl amine derivatives, which undergo cyclization and chlorination to yield 2-chloropyridine 3-carboxylic acid esters under mild conditions. This method avoids harsh oxidizing agents like H2SO4/HNO3 mixtures, which cause corrosion and toxic gas issues.

- Reaction Conditions:

- Solvent: Dichloromethane, 1,2-dichloroethane, or ethyl acetate.

- Temperature: Around 50°C.

- Chlorination: Passing hydrogen chloride gas through the reaction mixture for 2 hours.

- Yield: Approximately 85% of the theoretical yield for 2-chloro-4-ethoxynicotinic acid ethyl ester.

- Purification: Extraction with water and organic solvents followed by drying and vacuum distillation.

- Physical Data: Yellowish oil, boiling point 131–133°C at 0.2 Torr.

- Elemental Analysis: C: 52.29%, H: 5.27% (calculated for C10H12ClNO3).

Introduction of Ethoxy Group at 4-Position

The ethoxy substituent at the 4-position is introduced via nucleophilic substitution or cyclization reactions involving ethoxy-containing intermediates:

Methyl Substitution at the 6-Position

The methyl group at the 6-position is introduced either by:

- Using methyl-substituted precursors in the initial synthetic steps, or

- Electrophilic substitution on the pyridine ring, often controlled by directing groups and reaction conditions.

Patent literature on related compounds such as 3-amino-2-chloro-4-methylpyridine details processes involving selective chlorination and methylation steps that can be adapted for the target compound.

Esterification to Ethyl Carboxylate

The carboxylic acid group at position 3 is converted to the ethyl ester via:

- Reaction with ethanol in the presence of acid catalysts or

- Direct esterification during the cyclization step when ethoxycarbonyl intermediates are used.

Summary Table of Preparation Steps and Conditions

Research Findings and Analytical Data

- Yield and Purity: The method using butadienyl amine derivatives and HCl gas cyclization provides high yields (~85%) and purity suitable for further synthetic applications.

- Reaction Control: The mild reaction conditions reduce corrosion and toxic byproducts compared to older methods using strong oxidizers.

- Physical Properties: The ethyl ester product is a yellowish oil with a boiling point of approximately 131–133°C under reduced pressure, consistent with expected physical data for this class of compounds.

- Elemental Analysis: Matches theoretical values for C10H12ClNO3, confirming the structure.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution or esterification. Optimization involves using anhydrous solvents (e.g., dichloromethane), catalysts like DCC for ester formation, and temperature control (50–80°C). Purification via column chromatography (hexane/ethyl acetate) and monitoring by TLC ensure intermediate isolation. For example, Nawaz Khan et al. synthesized analogous quinoline derivatives via similar esterification protocols, achieving yields of ~70% after optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

¹H NMR in DMSO-d₆ reveals distinct signals: ethoxy groups at δ 1.3–1.4 ppm (triplet), methyl groups at δ 2.1–2.3 ppm (singlet), and aromatic protons between δ 7.0–8.5 ppm. ESI-MS ([M+1]⁺) confirms molecular weight, while IR spectroscopy shows ester C=O stretches near 1700 cm⁻¹. For example, Amirthaganesan et al. validated a pyridine carboxylate derivative using these methods, with ESI-MS m/z 328.2 matching theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical (DFT) and experimental (X-ray) molecular geometries?

Discrepancies often stem from crystal packing effects or solvent interactions. Refine X-ray data using SHELXL and perform DFT calculations with implicit solvent models (e.g., PCM). Cremer-Pople puckering parameters quantify ring distortions, enabling direct comparison between crystallographic data (e.g., torsion angles) and computed conformers. For instance, structure reports in Acta Crystallographica highlight deviations ≤0.05 Å in bond lengths after multi-parameter refinement .

Q. What strategies are recommended for addressing low crystallinity during X-ray diffraction analysis?

Optimize crystallization via slow evaporation from mixed solvents (dichloromethane/hexane) at 4°C. Seeding with microcrystals or vapor diffusion methods enhances crystal quality. For challenging cases, use SHELXD for structure solution and ORTEP-III for graphical refinement. Nawaz Khan et al. successfully resolved low-quality crystals of a quinoline analog using these techniques .

Q. How should contradictory reactivity data in nucleophilic substitution reactions at the 2-chloro position be analyzed?

Conflicting reactivity may arise from steric hindrance or solvent polarity. Conduct kinetic studies by varying nucleophile concentration (e.g., NaN₃ in DMF) and construct Hammett plots to assess electronic effects. Compare leaving group aptitude (Cl⁻ vs. Br⁻) via activation energy calculations. For example, pyridine derivatives with bulky substituents showed reduced substitution rates due to steric effects .

Q. What methodological approaches are used to analyze stereoelectronic effects of the 4-ethoxy and 6-methyl substituents?

Combine X-ray crystallography (to determine bond angles/planarity) with Natural Bond Orbital (NBO) analysis in DFT. The ethoxy group’s electron-donating effect stabilizes the pyridine ring, while the methyl group introduces steric constraints. Cremer-Pople parameters quantify ring puckering, as seen in studies of similar tetrahydropyrimidines .

Data Analysis and Validation

Q. How can researchers validate purity and structural homogeneity of synthesized batches?

Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity >95% is achievable, as demonstrated for pyrrole carboxylates via retention time consistency . Cross-validate with ¹H NMR integration ratios (e.g., ethoxy vs. methyl protons) .

Q. What computational tools are recommended for predicting spectroscopic properties of this compound?

Gaussian or ORCA software with B3LYP/6-31G(d) basis sets simulate NMR chemical shifts and IR vibrations. Compare computed vs. experimental data; deviations >0.3 ppm in ¹H NMR suggest conformational flexibility or solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.